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Cat. No.: B1672931

Toxicological Profile of Halosulfuron-Methyl: A
Technical Guide
Abstract

This technical guide provides a comprehensive overview of the toxicological profile of
halosulfuron-methyl, a sulfonylurea herbicide. It is intended for researchers, scientists, and
professionals in drug development and regulatory affairs. This document details the
compound's mechanism of action, toxicokinetics, and its effects across a range of toxicological
endpoints, including acute, subchronic, and chronic toxicity, genotoxicity, carcinogenicity, and
reproductive and developmental effects. Key data are presented in tabular format for clarity,
and detailed experimental protocols for pivotal studies are described. Furthermore, metabolic
pathways, the mechanism of action, and representative experimental workflows are visualized
using diagrams to facilitate understanding.

Introduction

Halosulfuron-methyl is a selective, systemic herbicide used for the pre- and post-emergence
control of broadleaf weeds and nutsedges in various agricultural crops and turf grasses.[1][2]
Its herbicidal activity stems from the inhibition of acetolactate synthase (ALS), an enzyme
crucial for the biosynthesis of branched-chain amino acids in plants.[3][4][5] This enzyme is not
present in mammals, which forms the basis for its selective toxicity. This guide synthesizes
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data from major regulatory bodies and scientific literature to present a detailed toxicological
profile of halosulfuron-methyl and its relevant metabolites.

Mechanism of Action

The primary mode of action of halosulfuron-methyl in target plant species is the inhibition of
the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).
This enzyme is essential for the biosynthesis of the branched-chain amino acids valine,
leucine, and isoleucine. Inhibition of ALS halts cell division and plant growth, leading to
chlorosis and necrosis in susceptible plants. The basis for selectivity in tolerant crops like corn
and wheat is their ability to rapidly metabolize halosulfuron-methyl into non-phytotoxic
compounds. While the specific toxicological mode of action in mammals is undetermined, the
primary target (ALS) is absent.
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Figure 1: Mechanism of action of halosulfuron-methyl in plants.

Toxicokinetics: Absorption, Distribution,
Metabolism, and Excretion (ADME)

In animal studies, halosulfuron-methyl is rapidly absorbed and excreted. Toxicokinetic studies
show high bioavailability (>80%), with peak concentrations reached approximately 0.5 hours
after dosing. The compound is widely distributed to organs but has a very low potential for
accumulation, with over 70% of the dose excreted within 12 hours via urine or 48 hours via
feces.
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Halosulfuron-methyl is extensively metabolized in animals, with no parent compound
detected in urine. The primary metabolic pathways involve demethylation and hydroxylation of
the pyrimidine moiety. The major metabolites identified are demethyl halosulfuron-methyl and
5-hydroxy demethyl halosulfuron-methyl. A minor pathway involves the cleavage of the
sulfonylurea bridge. The residue of concern for risk assessment in animals and plants has been
determined to be the parent compound, halosulfuron-methyl.
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Figure 2: Simplified metabolic pathways of halosulfuron-methyl.

Mammalian Toxicology Profile

Halosulfuron-methyl exhibits low acute toxicity via oral, dermal, and inhalation routes. It is not
a skin irritant or sensitizer and shows slight, transient eye irritation.

Acute Toxicity
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The acute toxicity of halosulfuron-methyl is low, placing it in Toxicity Category IIl or IV for oral,
dermal, and inhalation exposure routes.

Table 1: Acute Toxicity of Halosulfuron-Methyl

. L Toxicity
Study Type Species Guideline Results
Category
LD50 = 8,866
OPPTS
Acute Oral Rat mglkg v
870.1100 .
(Combined)
OPPTS LD50 > 2,000
Acute Dermal Rat 1]
870.1200 mg/kg

| Acute Inhalation | Rat | OPPTS 870.1300 | LC50 > 6.0 mg/L | IV |

Subchronic and Chronic Toxicity

Repeated dose studies have been conducted in rats, mice, and dogs. The most prominent
effect observed is a reduction in body weight gain at high doses. The dog has been identified
as the most sensitive species in repeated-dose studies.

Table 2: Subchronic and Chronic Toxicity Endpoints for Halosulfuron-Methyl
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Effects
Study Type Species NOAEL LOAEL Observed at
LOAEL
Decreased
body weight
90-Day Oral Dog 10 mg/kg/day - gain and
hematological
effects.
Decreased body
1-Year Oral Dog 10 mg/kg/day 40 mg/kg/day )
weight.
2-Year Decreased body
Chronic/Carcinog  Rat (Female) 56.3 mg/kg/day 138.6 mg/kg/day  weight and body
enicity weight gain.

| 18-Month Carcinogenicity | Mouse (Male) | 410 mg/kg/day | - | No oncogenic effects observed.
|

Genotoxicity

Halosulfuron-methyl has been tested in a standard battery of in vitro and in vivo genotoxicity
studies and was found to be non-mutagenic and not genotoxic.

Carcinogenicity

Based on long-term dietary administration studies in both rats and mice, halosulfuron-methyl
did not show any evidence of oncogenic effects. Consequently, it is classified as "not likely to
be carcinogenic to humans".

Reproductive and Developmental Toxicity

Halosulfuron-methyl did not produce any effects on reproductive parameters in a two-
generation reproduction study in rats. Developmental toxicity studies in rats and rabbits
showed fetal effects, such as increased resorptions and reduced fetal weight, but only at doses
that also caused maternal toxicity. While these findings indicate a qualitative increase in
susceptibility for the fetus, clear No Observed Adverse Effect Levels (NOAELS) were
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established for both maternal and developmental effects. In Europe, halosulfuron-methyl has
been classified as a reproductive toxicant Category 1B (H360D - "May damage the unborn
child") due to these developmental effects.

Table 3: Reproductive and Developmental Toxicity Endpoints

Effects
Study Type Species NOAEL LOAEL Observed at
LOAEL
Parental/Offsp
Two- . . No effects on
. ring: 800 ppm Reproductive: )
Generation Rat reproductive
. (approx. 50-58  >3600 ppm
Reproduction parameters.
mglkg/day)

Maternal: 250

Developmental mg/kg/day; )
o Rat pmental: 750 weight, reduced
Toxicity Developmental:

Maternal/Develo Reduced fetal

mg/kg/day ossification.
75 mg/kg/day

| Developmental Toxicity | Rabbit | Maternal: 50 mg/kg/day | Maternal/Developmental: 150
mg/kg/day | Increased resorptions, post-implantation loss, decreased litter size. |

Neurotoxicity and Immunotoxicity

No evidence of neurotoxicity was observed in acute or subchronic neurotoxicity studies.
Similarly, the available toxicology database does not show evidence of immunotoxicity.

Ecotoxicology

Halosulfuron-methyl generally demonstrates low toxicity to birds, fish, aquatic invertebrates,
and bees. However, like other sulfonylureas, it is highly toxic to non-target aquatic plants, such
as green algae.

Table 4: Ecotoxicological Endpoints for Halosulfuron-Methyl
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Organism . . Value (mg/kg Toxicity
Species Endpoint o
Group or mg/L) Classification
Birds (Acute Bobwhite Practically
. LD50 >2250 mglkg .
Oral) Quail Non-toxic
) ) Practically Non-
Fish (96-hr) Rainbow Trout LC50 >131 mg/L )
toxic
] ] ] Practically Non-
Fish (96-hr) Bluegill Sunfish LC50 >118 mg/L ]
toxic
Aquatic )
. Practically Non-
Invertebrate (48- Daphnia magna EC50 >107 mg/L 1o
oxic
hr)
Aquatic Plants _ _
Green Algae EC50 0.0053 mg/L Very Highly Toxic
(5-day)
Practically Non-
Bees (Contact) Honey Bee LD50 >100 p g/bee

toxic

| Earthworms | - | LC50 | >1000 mg/kg soil | Practically Non-toxic |

Experimental Protocols

Detailed protocols for toxicology studies are often proprietary. The following descriptions are

based on standard OECD/EPA test guidelines and information reported in regulatory

summaries.

Protocol: 2-Year Combined Chronic
Toxicity/Carcinogenicity Study (Rat)

e Test System: Sprague-Dawley rats (approx. 50/sex/group).

o Administration: Halosulfuron-methyl administered in the diet for 24 months.

o Dose Levels: A control group and at least three dose levels are used, with the highest dose

intended to elicit minimal signs of toxicity without significantly altering lifespan (e.g., 0, 100,
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800, 3600 ppm).

In-life Observations: Daily clinical observations, weekly body weight and food consumption
measurements, and periodic hematology, clinical chemistry, and urinalysis.

Terminal Procedures: At 12 months (for interim satellite groups) and 24 months, surviving
animals are euthanized. A full necropsy is performed, organs are weighed, and a
comprehensive list of tissues is collected for histopathological examination.

Endpoints: Evaluation of non-neoplastic and neoplastic lesion incidence, survival analysis,
body weight trends, and clinical pathology parameters to determine the NOAEL for chronic
toxicity and assess carcinogenic potential.
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Figure 3: Workflow for a 2-year rodent carcinogenicity study.
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Conclusion

Halosulfuron-methyl exhibits a low order of acute toxicity in mammals. The primary effects
noted in repeated-dose studies are non-specific, such as decreased body weight gain at high
dose levels. The compound is not genotoxic or carcinogenic. While developmental effects have
been observed in rats and rabbits, they occurred at maternally toxic doses, though this has led
to a classification of concern in some jurisdictions. The rapid metabolism and excretion in
mammals prevent significant accumulation. The toxicological profile is consistent with a
compound whose primary mechanism of action is targeted to a biochemical pathway (ALS) that
is absent in animals. The main hazard of note is its high toxicity to non-target aquatic plants,
which requires careful management during its application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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